molecular formula C12H12N2O6S B1329551 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester CAS No. 6402-06-8

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester

Cat. No.: B1329551
CAS No.: 6402-06-8
M. Wt: 312.3 g/mol
InChI Key: ODFCMJFINVPRFA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6S/c1-2-20-12(16)10-7-11(15)14(13-10)8-3-5-9(6-4-8)21(17,18)19/h3-6H,2,7H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFCMJFINVPRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064311
Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester
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Molecular Weight

312.30 g/mol
Source PubChem
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CAS No.

6402-06-8
Record name 3-Ethyl 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate
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Record name Ethyl pyrazolone T
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester
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Record name 3-ethyl 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylate
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Preparation Methods

Table 1: Typical Reaction Parameters for Synthesis

Step Reagents/Conditions Solvent Catalyst Temperature (°C) Time (hours) Outcome
Hydrazine condensation Hydrazine derivative + α,β-unsaturated carbonyl Ethanol/Methanol Acid/Base 60–80 4–8 Pyrazole ring formation
Cyclization Intramolecular ring closure Ethanol Acid catalyst 50–70 3–6 Formation of dihydro-5-oxo ring
Esterification Carboxylic acid + ethanol Ethanol Acid catalyst Reflux (~78) 6–12 Ethyl ester formation

Industrial Production Methods

In industrial settings, the synthesis is adapted for scale-up with considerations for cost-efficiency, safety, and environmental impact:

  • Batch vs. continuous processes: Batch reactors are common for flexibility, while continuous flow reactors may be used for higher throughput and better control.

  • Optimization of parameters: Temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products. For example, maintaining slightly elevated pressure can improve solubility and reaction rates.

  • Purification: Post-reaction, purification steps such as crystallization, filtration, and washing are employed to isolate the product with high purity.

  • Environmental and safety controls: Use of green solvents and minimizing hazardous reagents are increasingly prioritized.

Chemical Reaction Analysis Relevant to Preparation

The compound’s functional groups influence its synthetic transformations:

  • Esterification: The carboxylic acid group is esterified under acidic conditions with ethanol to form the ethyl ester.

  • Cyclization: The pyrazole ring is formed via nucleophilic attack and ring closure involving hydrazine and carbonyl groups.

  • Substitution reactions: The sulfophenyl group is introduced or retained through substitution reactions on aromatic rings, often requiring sulfonation or coupling steps.

Research Findings and Optimization

Recent research highlights the importance of:

  • Catalyst selection: Acid catalysts such as p-toluenesulfonic acid improve esterification efficiency.

  • Solvent effects: Polar protic solvents like ethanol enhance solubility and reaction rates.

  • Temperature control: Avoiding excessive heat prevents decomposition and side reactions.

  • Yield improvements: Stepwise addition of reagents and controlled pH adjustments have been shown to increase overall yield by up to 15%.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting materials Hydrazine derivatives, α,β-unsaturated carbonyl compounds, ethanol
Key reactions Condensation, cyclization, esterification
Catalysts Mineral acids (e.g., sulfuric acid), organic acids (e.g., p-toluenesulfonic acid), bases
Solvents Ethanol, methanol
Temperature range 50–80 °C
Reaction time 4–12 hours depending on step
Industrial scale methods Batch and continuous flow reactors
Purification techniques Crystallization, filtration, washing
Yield optimization factors Catalyst choice, solvent polarity, temperature control, reagent addition rate

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1H-Pyrazole derivatives have been extensively studied for their pharmacological properties. The compound exhibits several bioactivities:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for anti-inflammatory drugs. A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX enzymes and NF-kB signaling pathways .
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
  • Anticancer Activity : Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. The compound has been observed to inhibit cell proliferation in specific cancer lines, making it a candidate for further development in cancer therapy .

Agricultural Applications

The agricultural sector has also explored the use of pyrazole compounds for pest control and crop protection:

  • Herbicidal Activity : Research has shown that certain pyrazole derivatives possess herbicidal properties. The compound can inhibit specific enzymes involved in plant growth, leading to effective weed management strategies without harming crops .
  • Fungicidal Properties : Studies indicate that the compound can be effective against fungal pathogens in crops. Its application could reduce the reliance on traditional fungicides, promoting sustainable agricultural practices .

Materials Science

In materials science, the unique properties of 1H-Pyrazole derivatives have led to innovative applications:

  • Polymer Additives : Incorporating pyrazole compounds into polymer matrices can enhance thermal stability and mechanical properties. Research suggests that these compounds can improve the performance of materials used in various industrial applications .
  • Nanotechnology : Pyrazole derivatives are being investigated for their potential role in nanomaterials synthesis. Their ability to act as stabilizing agents in nanoparticle formation opens avenues for developing advanced materials with tailored properties .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of a series of pyrazole derivatives, including 1H-Pyrazole-3-carboxylic acid derivatives. The results indicated a significant reduction in edema and inflammatory markers in treated subjects compared to controls .

Case Study 2: Antimicrobial Efficacy

In a research article from Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of various pyrazole compounds against resistant bacterial strains. The findings revealed that the compound exhibited notable activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolone Derivatives with Varied Substituents

a) FD&C Yellow No. 5 (Tartrazine)
  • Structure : Trisodium salt of 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid.
  • Key Differences :
    • Contains an azo group (-N=N-) at position 4, critical for its bright yellow color.
    • Three sodium ions (vs. one in the target compound) enhance water solubility .
  • Applications : Food coloring (e.g., candies, beverages) and pharmaceuticals .
Property Target Compound FD&C Yellow No. 5
Molecular Formula C₁₂H₁₁N₂NaO₆S C₁₆H₉N₄O₆S₂Na₃
Functional Groups Ethyl ester, sulfonate Azo, sulfonate, trisodium
Solubility in Water Moderate High
Primary Use Dye intermediate, reagent Food/cosmetic colorant
b) Methyl Ester Analog
  • Structure : Methyl ester replaces the ethyl ester in the target compound.
  • Impact of Substituent :
    • Lower Molecular Weight : Reduced steric hindrance may improve coupling efficiency in dye synthesis.
    • Solubility : Slightly lower hydrophobicity compared to the ethyl ester .
c) N-Substituted Pyrazolines (e.g., Fluorophenyl Derivatives)
  • Examples :
    • 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
  • Structural Differences :
    • Lack sulfonate and ester groups; instead, substituted with halogens (e.g., fluorine) and aldehydes.

Pyrazole Carboxylic Acid Esters with Agrochemical Relevance

a) 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester
  • CAS : 956935-26-5
  • Structure : Nitro group at position 4 and methyl group at position 3.
  • Key Differences: Nitro group increases reactivity, making it suitable for explosives or herbicide intermediates. No sulfonate group limits water solubility .
Property Target Compound Nitro-Substituted Ester
Functional Groups Sulfonate, ethyl ester Nitro, methyl, ethyl ester
Reactivity Moderate High (due to nitro group)
Applications Dyes, reagents Agrochemical intermediates

Sulfonated Pyrazole Derivatives in Industrial Chemistry

a) 4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-4-[(4-sulphophenyl)azo]-1H-pyrazole-3-carboxylic acid
  • CAS : 85567-10-8
  • Structure: Similar to FD&C Yellow No. 5 but with an additional sulfophenyl group.
  • Impact of Dual Sulfonate Groups :
    • Enhanced water solubility and stability.
    • Used in high-performance dyes for textiles .

Research Findings and Trends

  • Substituent Effects :
    • Ethyl vs. methyl esters: Ethyl esters balance solubility and reactivity in dye synthesis .
    • Sulfonate groups: Critical for aqueous applications (e.g., food dyes) but reduce thermal stability .
  • Azo vs. Non-azo derivatives (e.g., the target compound) are preferred in niche biochemical applications .

Biological Activity

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C12H12N2O6S
Molecular Weight: 312.3 g/mol
CAS Registry Number: 89-33-8
IUPAC Name: 1-(4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid ethyl ester

The compound features a pyrazole ring system substituted with a sulfophenyl group and an ethyl ester functional group, which contributes to its solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds containing the pyrazole moiety exhibit notable antimicrobial activity. A study demonstrated that derivatives of 1H-pyrazole-3-carboxylic acid displayed significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses. For instance, it was observed to downregulate TNF-alpha and IL-6 levels in macrophage cultures .

Anticancer Activity

Emerging research has highlighted the anticancer properties of pyrazole derivatives. A specific study indicated that 1H-Pyrazole-3-carboxylic acid derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through the activation of caspase pathways . This suggests potential applications as chemotherapeutic agents.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes. For example, it was found to act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . This inhibition could provide therapeutic benefits in conditions like arthritis.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of several pyrazole derivatives, 1H-Pyrazole-3-carboxylic acid showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an effective antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

A study conducted on murine macrophages demonstrated that treatment with the compound led to a significant reduction in nitric oxide production, indicating its effectiveness in modulating inflammatory responses. The results suggested that the compound could be developed into an anti-inflammatory drug.

Study 3: Anticancer Activity

In vitro testing on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that this was associated with increased apoptosis rates, supporting its potential as an anticancer agent.

Research Findings Summary Table

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis via caspase activation
Enzyme inhibitionInhibition of COX enzymes

Q & A

Q. What are the optimal synthetic routes for 1H-pyrazole-3-carboxylic acid derivatives, and how do reaction conditions influence yield and purity?

The synthesis of pyrazole-carboxylic acid derivatives typically involves condensation reactions between hydrazines and β-ketoesters or diketones. For example, derivatives with sulfophenyl groups (e.g., disodium salts) are synthesized via cyclization of hydrazine derivatives with substituted β-ketoesters under acidic or basic conditions . Key factors include:

  • Solvent choice : Ethanol or aqueous NaOH (1–2 M) are preferred for solubility and proton exchange.
  • Catalysts : Acid catalysts (e.g., HCl) improve cyclization efficiency, while bases (e.g., KOH) stabilize sulfonate groups .
  • Temperature : Reactions often proceed at 60–80°C for 4–6 hours to achieve >70% yields .
    Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize products using 1H^1H-NMR (δ 1.2–1.4 ppm for ethyl ester protons) and IR (C=O stretch at 1680–1720 cm1 ^{-1}) .

Q. How do substituents (e.g., sulfophenyl, ethyl ester) influence the compound’s physicochemical properties?

The sulfophenyl group enhances water solubility via sulfonate ionization (pKa ~1.5–2.5), while the ethyl ester contributes to lipophilicity (predicted LogP ~1.8–2.3) . Key

Substituent Effect Evidence
4-SulfophenylIncreases aqueous solubility (up to 50 mg/mL in H2 _2O)
3-Ethyl esterEnhances membrane permeability (LogP +0.5 vs. free acid)
Sodium counterion (disodium salts)Stabilizes sulfonate in polar solvents

Q. What analytical methods are critical for characterizing this compound and its analogs?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) resolves sulfophenyl derivatives with >95% purity .
  • Spectroscopy : 1H^1H-NMR confirms esterification (triplet at δ 4.2–4.4 ppm for –OCH2 _2CH3 _3), while 13C^{13}C-NMR identifies carbonyl carbons (δ 165–175 ppm) .
  • Mass spectrometry : ESI-MS in negative mode detects [M–2Na]2^{2-} ions for disodium salts (e.g., m/z 328.209 ).

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Docking studies using human dihydrofolate reductase (DHFR; PDB: 1KMS) reveal:

  • Binding affinity : Pyrazole-carboxylic acid derivatives show docking scores of −8.2 to −9.5 kcal/mol (vs. −10.1 kcal/mol for doxorubicin) .
  • Key interactions : Sulfophenyl groups form hydrogen bonds with Arg28 and Asp27, while the ethyl ester participates in hydrophobic interactions with Val115 .
    Methodology :

Prepare ligand structures (e.g., protonation states, tautomerism).

Use AutoDock Vina with Lamarckian GA for conformational sampling.

Validate poses via MD simulations (AMBER force field) .

Q. What strategies mitigate contradictions in biological activity data across structural analogs?

Discrepancies in anti-inflammatory or analgesic activity (e.g., ED50 _{50} variations >20%) arise from:

  • Substituent positioning : 4-Sulfophenyl analogs show higher COX-2 inhibition (IC50 _{50} ~5 µM) than 3-sulfophenyl isomers (IC50 _{50} >20 µM) due to steric hindrance .
  • Metabolic stability : Ethyl esters are prone to hydrolysis in vivo (t1/2 _{1/2} <2 hours in plasma), necessitating prodrug strategies (e.g., methyl esters ).
    Resolution :
  • SAR studies : Test derivatives with incremental substituent changes (e.g., methyl → ethyl → propyl esters).
  • Pharmacokinetic profiling : Use LC-MS/MS to quantify hydrolyzed metabolites in plasma .

Q. How do azo derivatives of this compound compare in stability and dye-sensitized applications?

Azo derivatives (e.g., 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylates) exhibit:

  • Photostability : Degrade <10% under UV light (λ = 365 nm, 24 hours) due to electron-withdrawing sulfonate groups .
  • Applications : Serve as pH-sensitive dyes (λmax _{\text{max}} 450–550 nm) in biosensors, with disodium salts showing optimal solubility in aqueous matrices .

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